molecular formula C11H23ClN2 B14076921 1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 581101-92-0

1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Katalognummer: B14076921
CAS-Nummer: 581101-92-0
Molekulargewicht: 218.77 g/mol
InChI-Schlüssel: IKWLASUDSGDILR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazolium, 1-heptyl-3-methyl-, chloride is an ionic liquid composed of an organic cation and an inorganic chloride anion. This compound is known for its unique properties such as low vapor pressure, high thermal stability, and good ionic conductivity. It is widely used in various fields including organic synthesis, catalysis, and electrochemistry .

Vorbereitungsmethoden

The synthesis of 1H-Imidazolium, 1-heptyl-3-methyl-, chloride typically involves the quaternization of 1-methylimidazole with 1-chloroheptane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or other suitable methods .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

1H-Imidazolium, 1-heptyl-3-methyl-, chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1H-Imidazolium, 1-heptyl-3-methyl-, chloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 1H-Imidazolium, 1-heptyl-3-methyl-, chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The ionic nature of the compound allows it to disrupt cell membrane integrity, leading to antimicrobial effects. In catalysis, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazolium, 1-heptyl-3-methyl-, chloride is similar to other imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium chloride and 1-hexyl-3-methylimidazolium iodide. its unique heptyl side chain imparts distinct properties such as higher hydrophobicity and different solubility characteristics. These differences make it suitable for specific applications where other imidazolium compounds may not be as effective .

Similar compounds include:

Eigenschaften

CAS-Nummer

581101-92-0

Molekularformel

C11H23ClN2

Molekulargewicht

218.77 g/mol

IUPAC-Name

1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C11H22N2.ClH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H

InChI-Schlüssel

IKWLASUDSGDILR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC[NH+]1CN(C=C1)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.